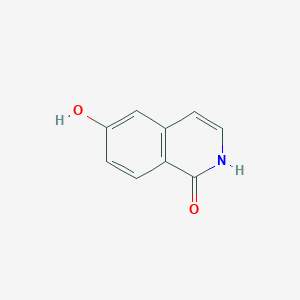

6-hydroxyisoquinolin-1(2H)-one

Vue d'ensemble

Description

6-hydroxyisoquinolin-1(2H)-one (6-HIQ) is a naturally occurring compound found in a variety of plants, including the bark of the magnolia tree. It is a member of the isoquinoline family, which includes several biologically active compounds. 6-HIQ is a versatile compound that has been studied for its potential applications in medicine and scientific research.

Applications De Recherche Scientifique

-

Pharmaceutical and Biological Applications

- Quinoline and its analogues have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry .

- They play a major role in the field of medicinal chemistry .

- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

- Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .

-

Organic Synthesis

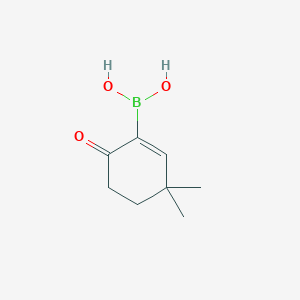

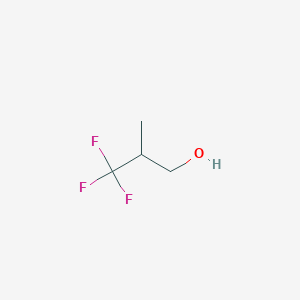

- Pinacol boronic esters are highly valuable building blocks in organic synthesis .

- Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .

- This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .

- The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

-

Sensing Strategy

- A reaction-based sensor (NAS-1) showed a high affinity and sensitivity to HSO3- via a nucleophilic addition reaction in the aqueous media .

- This sensor gives dual signals from absorption and emission spectra .

- NAS-1 was successfully applied in RK13 epithelial cells to detect HSO3- in a cellular environment .

- Cu2+ Detection and Imaging in Cells

- A novel hydrophilic fluorescent probe for Cu2+ detection and imaging in HeLa cells has been developed .

- The probe, BNQ, exhibits high selectivity, high sensitivity, low toxicity, and strong hydrophilia .

- The fluorescence intensity of the probe at 520 nm was visible to the naked eye under a UV lamp; upon the gradual addition of Cu2+, there was a color change from green to nearly colorless .

- The detection limit of BNQ for Cu2+ was 45.5 nM .

- The detection mechanism was investigated using a Job’s plot and density functional theory (DFT) calculations .

- Owing to great biocompatibility, BNQ was successfully used to detect Cu2+ in living HeLa cells with low toxicity .

- Cu2+ Detection and Imaging in Cells

- A novel hydrophilic fluorescent probe for Cu2+ detection and imaging in HeLa cells has been developed .

- The probe, BNQ, exhibits high selectivity, high sensitivity, low toxicity, and strong hydrophilia .

- The fluorescence intensity of the probe at 520 nm was visible to the naked eye under a UV lamp; upon the gradual addition of Cu2+, there was a color change from green to nearly colorless .

- The detection limit of BNQ for Cu2+ was 45.5 nM .

- The detection mechanism was investigated using a Job’s plot and density functional theory (DFT) calculations .

- Owing to great biocompatibility, BNQ was successfully used to detect Cu2+ in living HeLa cells with low toxicity .

Safety And Hazards

Without specific information on 6-hydroxyisoquinolin-1(2H)-one, it’s difficult to provide details on its safety and hazards. As with any chemical compound, appropriate safety precautions should be taken when handling it, and its use should comply with local regulations and guidelines.

Orientations Futures

The study of isoquinolines and their derivatives is a rich field with many potential future directions. These could include the synthesis of new derivatives, the study of their chemical reactions, and the investigation of their biological activity. The specific future directions for 6-hydroxyisoquinolin-1(2H)-one would depend on the results of initial studies on this compound.

I hope this information is helpful, and I encourage you to consult the primary literature or a chemistry professional for more detailed and specific information. Please note that while I strive to provide accurate and up-to-date information, this response should not be used as a replacement for professional advice.

Propriétés

IUPAC Name |

6-hydroxy-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-5,11H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJZYOIXXVVQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440979 | |

| Record name | 6-hydroxy-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydroxyisoquinolin-1(2H)-one | |

CAS RN |

252061-78-2 | |

| Record name | 6-hydroxy-2H-isoquinolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

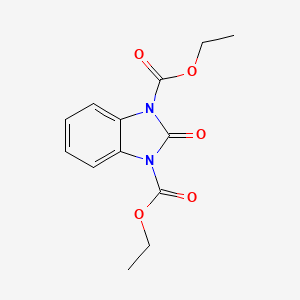

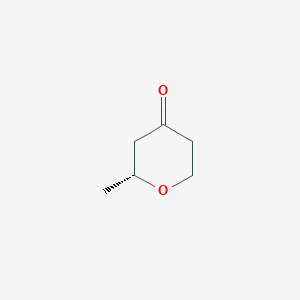

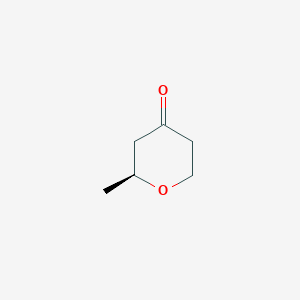

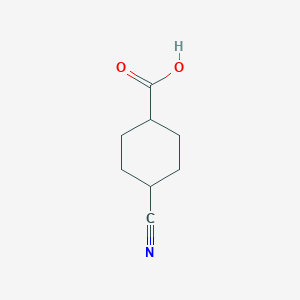

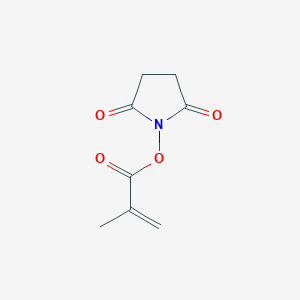

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,9-Difluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B1311774.png)

![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)